

Application Notes and Protocols: Direct Asymmetric Vinylogous Michael Addition of Cyclic Enones

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Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B1324657

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Introduction

The direct asymmetric vinylogous Michael addition of cyclic enones represents a powerful and atom-economical strategy for the stereoselective construction of carbon-carbon bonds at the γ -position of a carbonyl group. This reaction class has garnered significant attention in synthetic organic chemistry due to its ability to generate complex, chiral molecules from relatively simple, unmodified starting materials. The resulting products, bearing two new stereocenters, are valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.

Traditionally, functionalization of carbonyl compounds occurs at the α - and β -positions. However, vinylogous reactivity, the transmission of electronic effects through a conjugated π -system, allows for nucleophilic attack at the distal γ -carbon of a dienolate or its equivalent.^{[1][2][3]} Asymmetric control of this process, particularly through organocatalysis, has emerged as a highly effective approach, offering a green and efficient alternative to metal-catalyzed transformations.^{[1][2][3]}

This document provides detailed application notes and protocols for the direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes, a benchmark transformation in this field. The methodologies described herein are primarily based on the seminal work of Melchiorre and co-workers, who have demonstrated the utility of chiral primary amine catalysts derived from cinchona alkaloids.^{[1][2][3]}

Reaction Principle and Significance

The reaction proceeds via dienamine catalysis, wherein a chiral primary amine reversibly condenses with the cyclic enone to form a chiral dienamine intermediate. This intermediate then undergoes a highly stereoselective conjugate addition to an electrophile, such as a nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired γ -functionalized product.

A key challenge in vinylogous reactions is controlling the regioselectivity (α' vs. γ addition). The use of β -substituted cyclic enones and specific chiral primary amine catalysts has been shown to exclusively favor the formation of the γ -adduct.^[1] This high level of regiocontrol, coupled with excellent diastereo- and enantioselectivity, underscores the synthetic utility of this transformation.

Quantitative Data Summary

The following tables summarize the results obtained for the direct asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one to various nitroalkenes, as reported by Melchiorre and co-workers.

Table 1: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Co-catalyst (mol%)	Solvent	Time (h)	Yield (%)	dr	ee (%)
1	A (20)	2-Fluorobenzoic acid (30)	Toluene	48	90	>95:5	85
2	B (20)	2-Fluorobenzoic acid (30)	Toluene	24	95	>95:5	95
3	B (10)	2-Fluorobenzoic acid (20)	Toluene	36	92	>95:5	96

Catalyst A and B are cinchona alkaloid-derived primary amines.

Table 2: Substrate Scope with Optimized Conditions (Catalyst B, 10 mol%; 2-Fluorobenzoic acid, 20 mol% in Toluene)

Entry	Nitroalkene	Time (h)	Yield (%)	dr	ee (%)
1	β -Nitrostyrene	36	92	>95:5	96
2	4-Nitro- β -nitrostyrene	48	85	>95:5	95
3	4-Methoxy- β -nitrostyrene	36	94	>95:5	97
4	2-Chloro- β -nitrostyrene	48	88	>95:5	98
5	1-Nitro-2-phenylethene	36	91	>95:5	96

Experimental Protocols

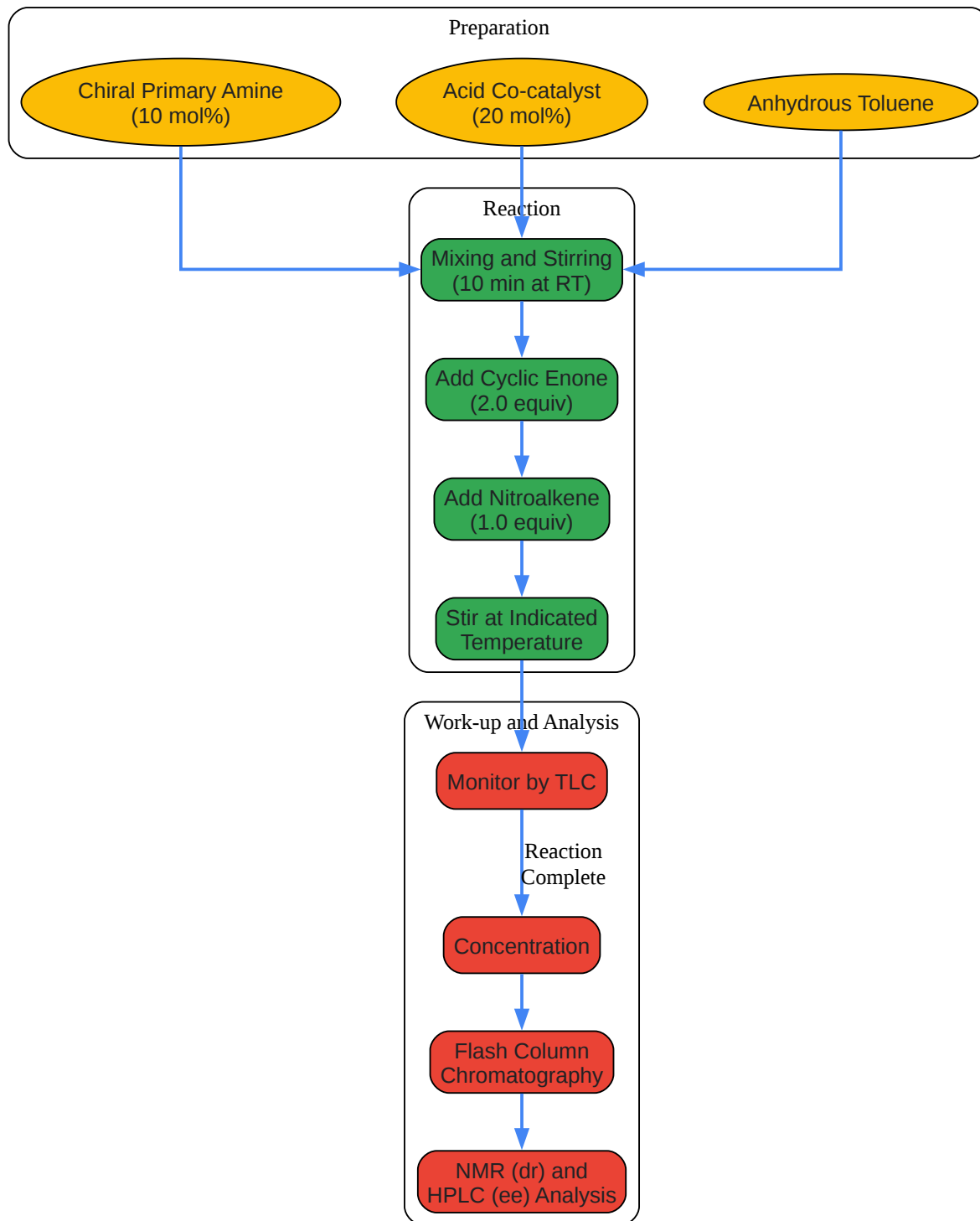
General Procedure for the Asymmetric Vinylogous Michael Addition:

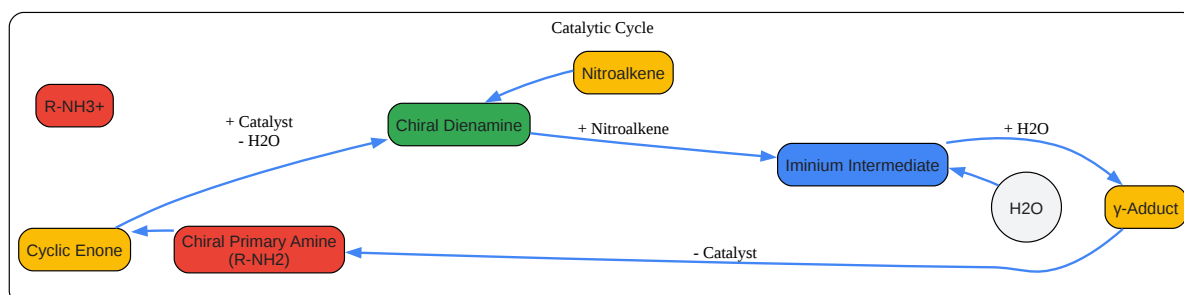
To a vial equipped with a magnetic stir bar are added the chiral primary amine catalyst (0.02 mmol, 10 mol%) and the acid co-catalyst (0.04 mmol, 20 mol%). Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 10 minutes. The cyclic enone (0.4 mmol, 2.0 equiv) is added, followed by the nitroalkene (0.2 mmol, 1.0 equiv). The reaction mixture is stirred at the indicated temperature until complete consumption of the nitroalkene is observed by TLC analysis. The crude reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Characterization:

The diastereomeric ratio (dr) is determined by ^1H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Visualizations





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References

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